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Abstract

This technical guide provides a comprehensive overview of the predicted theoretical properties
of 1-Chloro-2,5-dimethylhexane. The document outlines key physicochemical characteristics,
predicted spectral data (NMR, IR, Mass Spectrometry), and in silico ADME/Tox profiles.
Methodologies for computational prediction are detailed to provide a framework for the
generation and interpretation of these theoretical values. All quantitative data is presented in
structured tables for clarity and comparative analysis. This guide is intended to serve as a
foundational resource for researchers in chemistry and drug development.

Introduction

1-Chloro-2,5-dimethylhexane is a halogenated alkane with the molecular formula C8H17ClI.
As with many small molecules in the early stages of research and development, a thorough
understanding of its chemical and biological properties is essential. Computational chemistry
and in silico modeling provide powerful tools for predicting these properties, offering significant
savings in time and resources by prioritizing experimental work. This guide details the
theoretical prediction of physicochemical, spectral, and ADME/Tox properties of 1-Chloro-2,5-
dimethylhexane.

Predicted Physicochemical Properties
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The fundamental physicochemical properties of a compound are foundational to understanding
its behavior. These properties are typically calculated based on its molecular structure.

Data Presentation: Physicochemical Properties

Property Predicted Value Source | Method
IUPAC Name 1-chloro-2,5-dimethylhexane LexiChem
Molecular Formula C8H17ClI -
Molecular Weight 148.67 g/mol PubChem
Monoisotopic Mass 148.1018782 Da PubChem
SMILES cc(c)ccce(e)ecal OEChem
FELAINIGXOLUHO-
InChiKey InChl
UHFFFAOYSA-N
XLogP3 (Octanol-Water
- o 3.8 PubChem
Partition Coefficient)
Topological Polar Surface Area
0 A2 Cactvs
(TPSA)
Hydrogen Bond Donor Count 0 Cactvs
Hydrogen Bond Acceptor
yerod P 0 Cactvs
Count
Rotatable Bond Count 4 Cactvs
N ) 157.6 °C (estimate for 2- ]
Boiling Point (at 760 mmHg) ) Guidechem
chloro-2,5-dimethylhexane)
3.54 mmHg (estimate for 2- ]
Vapor Pressure (at 25°C) ) Guidechem
chloro-2,5-dimethylhexane)
) 0.862 g/cm? (estimate for 2- )
Density Guidechem

chloro-2,5-dimethylhexane)

© 2025 BenchChem. All rights reserved.

2/12

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13186641?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Note: Some physical properties listed are for the isomer 2-chloro-2,5-dimethylhexane as a
close approximation in the absence of specific data for the 1-chloro isomer.

Predicted Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and characterization of chemical
compounds. The following sections detail the methodologies for predicting Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 1-Chloro-2,5-
dimethylhexane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted *H and 3C NMR spectra provide insights into the electronic environment of the
hydrogen and carbon atoms, respectively, within the molecule.

Experimental Protocols: NMR Spectrum Prediction

The prediction of *H and 2C NMR spectra is performed using specialized software that
employs a combination of algorithms. A typical workflow is as follows:

e Structure Input: The molecular structure of 1-Chloro-2,5-dimethylhexane is provided as a
SMILES string (CC(C)CCC(C)CCI) or drawn in a chemical editor.

» Algorithm Selection: The prediction software utilizes one or more of the following algorithms:

o HOSE (Hierarchically Ordered Spherical description of Environment) codes: This method
describes the chemical environment of a given atom up to a certain number of bonds and
compares it to a database of known structures with experimental data.

o Machine Learning/Neural Networks: These models are trained on large datasets of
experimental spectra to recognize patterns and predict chemical shifts for novel structures.

[1]

o Incremental Methods: This approach calculates chemical shifts based on the summation
of empirical increments for different structural fragments.

o Parameter Definition: Experimental conditions such as the solvent (e.g., CDCI3) and
spectrometer frequency (e.g., 400 MHz for 1H) are specified to refine the prediction.
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e Spectrum Generation: The software calculates the chemical shifts (d) in ppm and coupling

constants (J) in Hz for each nucleus. The output is typically a table of values and a simulated

spectrum.

Several software packages are available for this purpose, including ACD/NMR Predictor and

Mnova NMRPredict.[1][2]

Data Presentation: Predicted *H NMR Data (lllustrative)

Proton Predicted Chemical Predicted Predicted Coupling
Environment Shift (6, ppm) Multiplicity Constant (J, Hz)
-CH2CI 3.4-36 Doublet of doublets ~6-8, ~10-12
-CH(CH3)- 1.8-2.0 Multiplet

-CH(CHs)2 15-1.7 Multiplet

-CHz- 1.2-15 Multiplet

-CH(CHs)CH2- 1.1-1.3 Multiplet

-CH(CH3)- 0.9-1.0 Doublet ~6-7

-CH(CHs)2 0.8-0.9 Doublet ~6-7

Data Presentation: Predicted 3C NMR Data (Illustrative)

Carbon Environment

Predicted Chemical Shift (8, ppm)

-CH2ClI 45 - 50
-CH(CHs)- 35-40
-CH(CHs)2 25-30
-CHa- 30-35
-CH(CHs)CHa- 20-25
-CH(CHs)- 15-20
-CH(CHs)2 20-25
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Infrared (IR) Spectroscopy

Predicted IR spectra can identify the presence of specific functional groups and bonds based
on their vibrational frequencies.

Experimental Protocols: IR Spectrum Prediction

Computational IR spectrum prediction is typically achieved through quantum mechanical
calculations.

e Molecular Geometry Optimization: The 3D structure of 1-Chloro-2,5-dimethylhexane is first
optimized to find its lowest energy conformation. This is commonly done using Density
Functional Theory (DFT) methods (e.g., B3LYP) with a suitable basis set (e.g., 6-31G*).[3]

 Vibrational Frequency Calculation: Following optimization, a frequency calculation is
performed at the same level of theory. This computes the vibrational modes of the molecule.

e Spectrum Generation: The output provides the vibrational frequencies (in cm~1) and their
corresponding intensities. These are often scaled by an empirical factor to better match
experimental data. Software such as Gaussian is widely used for these calculations.[4]

Data Presentation: Predicted IR Absorption Peaks (lllustrative)

Vibrational Mode

Wavenumber (cm~—?) Intensity .

Assignment
2960 - 2850 Strong C-H (alkane) stretching
1470 - 1450 Medium C-H bending
1380 - 1365 Medium C-H bending (gem-dimethyl)
750 - 650 Strong C-Cl stretching

Mass Spectrometry (MS)

In silico fragmentation analysis predicts how a molecule will break apart in a mass
spectrometer, which is key to determining its structure and molecular weight.
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Experimental Protocols: Mass Spectrum Fragmentation Prediction

The prediction of mass spectra involves simulating the ionization and subsequent

fragmentation of the molecule.

e Structure Input: The molecular structure is provided to the prediction tool.

« lonization Simulation: The molecular ion (e.g., [M]+¢) is generated in silico.

o Fragmentation Modeling: A set of fragmentation rules based on established chemical

principles (e.g., cleavage at branched carbons, loss of the halogen) is applied recursively to

the parent ion and subsequent fragments. The relative stability of the resulting carbocations

often dictates the most abundant peaks.

o Spectrum Generation: The tool generates a list of predicted fragment mass-to-charge ratios

(m/z) and their relative intensities. Web-based tools and specialized software can perform

these predictions.[5]

Data Presentation: Predicted Mass Spectrum Fragments (lllustrative)

Predicted Relative

m/z . Possible Fragment Identity
Intensity

[CsH17ClI]** (Molecular ion with
148/150 Low ,

35CI37Cl isotopes)
113 Medium [CsH17]* (Loss of Cle)
99 Medium [C7H15]* (Loss of -CH2ClI)

) [CaHo]* (tert-Butyl cation from

57 High

cleavage)

CsH7]* (Isopropyl cation from
43 High [CsH7]* (Isopropy

cleavage)

Predicted ADME/Tox Profile
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ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are critical
in drug development. These can be predicted using Quantitative Structure-Activity Relationship
(QSAR) models.

Experimental Protocols: ADME/Tox Prediction

QSAR models are mathematical models that relate the chemical structure of a molecule to its
biological activity or a specific property.

» Descriptor Calculation: A wide range of molecular descriptors (e.g., physicochemical
properties, topological indices, 2D and 3D structural keys) are calculated for 1-Chloro-2,5-
dimethylhexane.

o Model Application: The calculated descriptors are used as input for pre-existing QSAR
models. These models have been trained on large datasets of compounds with known
experimental ADME/Tox data.

o Property Prediction: The model outputs a prediction for various ADME/Tox endpoints. This
can be a quantitative value (e.g., for solubility) or a classification (e.g., mutagenic/non-
mutagenic). Various software platforms, such as BIOVIA Discovery Studio or open-source
tools, provide functionalities for these predictions.[6]

Data Presentation: Predicted ADME/Tox Properties
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ADMEITox Parameter Predicted L Method
Value/Classification

Absorption

Human Intestinal Absorption High QSAR

Blood-Brain Barrier

Penetration Hkely QAR

Distribution

Plasma Protein Binding Moderate to High QSAR

Metabolism

CYP2D6 Inhibition Unlikely QSAR

Excretion

Aqueous Solubility Low QSAR

Toxicity

Hepatotoxicity Low Probability QSAR

Mutagenicity (Ames Test) Non-mutagenic QSAR

Visualization of Prediction Workflows

The following diagrams illustrate the logical flow of the prediction processes described in this
guide.
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Caption: General workflow for theoretical property prediction.
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Property Type?
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Caption: Decision tree for selecting a prediction methodology.

Conclusion

This guide provides a summary of the predicted theoretical properties of 1-Chloro-2,5-
dimethylhexane based on established computational methodologies. The presented data for
physicochemical properties, spectroscopic characteristics, and ADME/Tox profiles serve as a
valuable starting point for further research and experimental validation. The detailed protocols
for in silico prediction offer a transparent framework for understanding the origin of these values
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and for applying similar techniques to other molecules of interest. These theoretical predictions
are instrumental in guiding efficient and targeted laboratory research in the fields of chemical
synthesis and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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